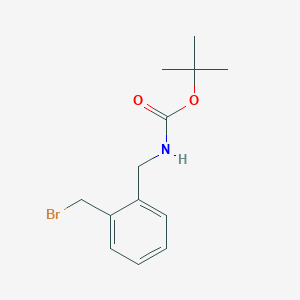

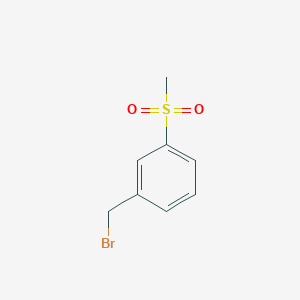

![molecular formula C5H7ClN2OS B1289361 5-(氯甲基)-3-[(甲硫基)甲基]-1,2,4-恶二唑 CAS No. 229343-09-3](/img/structure/B1289361.png)

5-(氯甲基)-3-[(甲硫基)甲基]-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

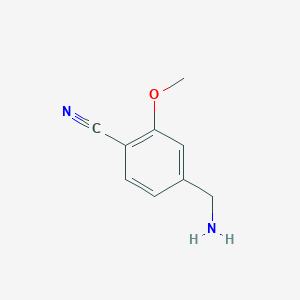

The compound 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole ring system, which is known for its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry due to its potential use in the development of new therapeutic agents. The presence of a chloromethyl group in the molecule allows for further chemical modifications, making it a versatile intermediate for the synthesis of various biologically active derivatives .

Synthesis Analysis

The synthesis of 5-(chloromethyl)-1,2,4-oxadiazole derivatives typically involves the use of aromatic or heterocyclic carboxylic acids as starting materials. The process includes the preparation of carboxylic acid hydrazides, followed by acylation and cyclization under the action of phosphorus trichloroxide (V). This method offers high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents. The synthesized compounds, including those with chloromethyl groups, are confirmed by 1H NMR spectra and elemental analysis .

Molecular Structure Analysis

The molecular structure of 5-(chloromethyl)-1,2,4-oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The chloromethyl group attached to the ring is a reactive site that can undergo various chemical reactions, allowing for the introduction of different substituents into the molecule .

Chemical Reactions Analysis

The chloromethyl group in 5-(chloromethyl)-1,2,4-oxadiazole derivatives is highly reactive and can participate in reactions with N- and S-nucleophilic reagents. These reactions can lead to the transformation of the 1,2,4-oxadiazole ring and the introduction of various functional groups, which can significantly alter the chemical and biological properties of the molecule. The chloromethyl group also allows for the synthesis of multifunctional synthons, which can be used to create a wide array of 1,2,5-oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(chloromethyl)-1,2,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These compounds exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials. The maximum absorptive wavelengths in UV-Vis spectroscopy are detected at 260-279 nm, which is characteristic of the oxadiazole chromophore . The reactivity of the chloromethyl group also plays a crucial role in determining the chemical behavior of these compounds, as it is a site for further chemical transformations .

科学研究应用

合成和潜在应用

杀虫和杀菌性能:一项研究详细介绍了具有脂肪族取代基的 1,3,4-恶二唑-2(2H)-酮的合成,这些取代基转化为 3-氯甲基衍生物。这些衍生物用作制备杀虫和杀菌硫代磷酸酯和二硫代磷酸酯的起始原料,表明了潜在的农业应用 (Rufenacht,1972)。类似地,另一项研究合成了对各种病原体具有增强杀菌活性的化合物,表明它们在控制真菌病中的重要性 (Mishra 等,1993)。

化学合成和反应性:对包括恶二唑在内的各种甲基取代杂芳族化合物的锂化研究表明,可以在合成化学中利用多种反应来开发具有在材料科学和药物中潜在应用的新型化合物 (Micetich,1970)。

结构研究和合成:已经报道了恶二唑衍生物(例如 5-氯甲基-1,2,4-恶二唑与各种亲核试剂的反应)的合成和结构分析,为分子设计和开发具有特定功能特性的化合物领域做出了贡献 (Wang 等,2007)。

成环转化研究:对恶二唑啉环转化为 1,3,4-恶二唑的研究证明了这些化合物在化学合成中的多功能性,为具有各种应用的新化学实体提供了途径 (El-Abadelah 等,1991)。

抗菌活性:合成了新型恶二唑衍生物并评估了它们的抗菌活性,展示了这些化合物在开发新型抗菌剂中的潜力 (Rai 等,2010)。

去氰化途径:探索了恶二唑与 KCN 发生反应生成乙腈和烷烃的独特反应途径,突出了合成有机化学的创新方法和在复杂分子合成中的潜在应用 (Sağırlı 和 Dürüst,2018)。

属性

IUPAC Name |

5-(chloromethyl)-3-(methylsulfanylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-10-3-4-7-5(2-6)9-8-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGMOPKKZYRENN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NOC(=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593264 |

Source

|

| Record name | 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole | |

CAS RN |

229343-09-3 |

Source

|

| Record name | 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

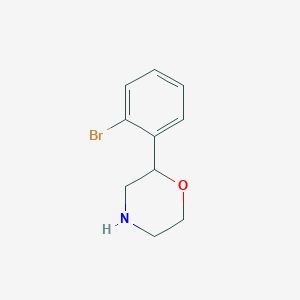

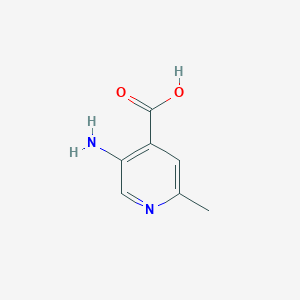

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)